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molecular formula C13H10FN3O B8502444 2-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline CAS No. 688781-77-3

2-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline

Cat. No. B8502444
M. Wt: 243.24 g/mol
InChI Key: GEEHINCILQXHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737153B2

Procedure details

100 mg (660 μmol) of 4-chloro-1H-pyrrolo[2,3-b]pyridine (from example XVIII), 166 mg (1.31 mmol) of 2-fluoro-4-hydroxyaniline and 73.5 mg (1.31 mmol) of powdered potassium hydroxide are heated at 260° C. for 8 hours. For work-up, the mixture is cooled to room temperature, diluted with water and extracted three times with ethyl acetate. The organic phase is dried over magnesium sulfate and concentrated using a rotary evaporator. The residue is purified by preparative HPLC.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
73.5 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[F:11][C:12]1[CH:18]=[C:17]([OH:19])[CH:16]=[CH:15][C:13]=1[NH2:14].[OH-].[K+]>O>[F:11][C:12]1[CH:18]=[C:17]([O:19][C:2]2[CH:7]=[CH:6][N:5]=[C:4]3[NH:8][CH:9]=[CH:10][C:3]=23)[CH:16]=[CH:15][C:13]=1[NH2:14] |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2
Name
Quantity
166 mg
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)O
Name
Quantity
73.5 mg
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is purified by preparative HPLC

Outcomes

Product
Name
Type
Smiles
FC1=C(N)C=CC(=C1)OC1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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